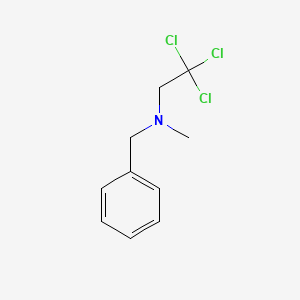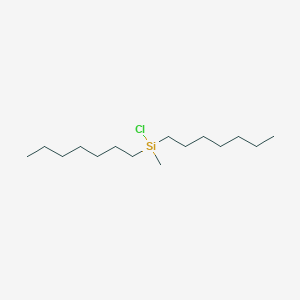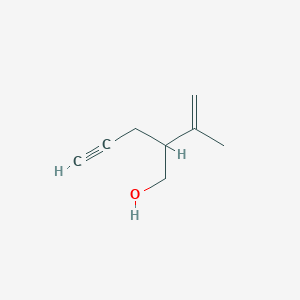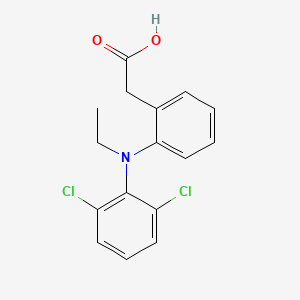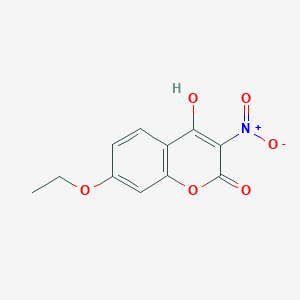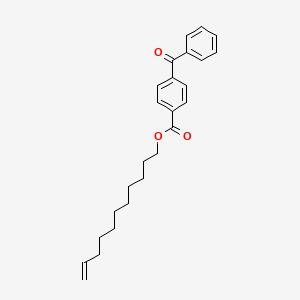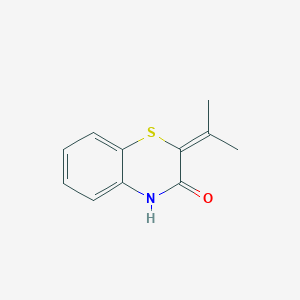
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is usually carried out in a single step under specific conditions to ensure the formation of the desired product . The structures of the synthesized compounds are confirmed through analytical and spectral data.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen, resulting in the conversion of the thiazine ring to a more saturated form.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-propan-2-ylidene-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its calcium antagonistic activity is attributed to its ability to bind to calcium channels, thereby inhibiting calcium influx into cells . This can lead to various physiological effects, such as muscle relaxation and reduced cell proliferation.
Comparison with Similar Compounds
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one can be compared with other benzothiazine derivatives, such as:
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical reactivity.
1,4-Benzothiazines: These compounds also contain a benzothiazine ring but may have different functional groups, affecting their properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
55043-53-3 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-propan-2-ylidene-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-7(2)10-11(13)12-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
ZWKASXAYRVAACG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)NC2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


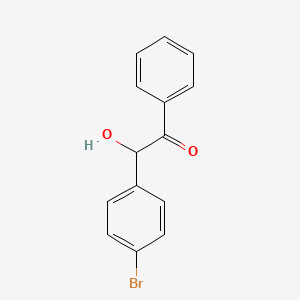
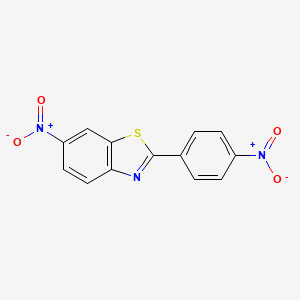
![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
